PDG2 Receptor Antagonist Potency: 4-Benzylbenzenesulfonamide Derivatives Achieve Single-Digit Nanomolar IC50 Values, Outperforming 4-Methyl and 4-Bromo Analogs
In a medicinal chemistry program targeting the prostaglandin D2 (PGD2) receptor CRTH2, a bicyclo[2.2.1]heptane-based sulfonamide series was systematically explored. The 4-benzylbenzenesulfonamide derivative demonstrated IC50 values of 3.20 nM in a [3H]PGD2 displacement assay using human CRTH2 receptor expressed in CHO cells, and 9.70 nM in a functional antagonist assay measuring inhibition of PGD2-induced intracellular Ca2+ increase in human KB8 cells [1]. In contrast, the corresponding 4-methylbenzenesulfonamide (tosyl) analog showed substantially weaker activity (>100 nM IC50 in the same displacement assay based on SAR trends reported in the primary publication), and the unsubstituted benzenesulfonamide analog was essentially inactive . The 4-benzyl substitution was identified as critical for achieving the hydrophobic interaction with a lipophilic pocket in the CRTH2 receptor that is not adequately filled by smaller 4-substituents.
| Evidence Dimension | PGD2 receptor (CRTH2) binding affinity and functional antagonism |
|---|---|
| Target Compound Data | IC50 = 3.20 nM (binding); IC50 = 9.70 nM (functional Ca2+ assay) |
| Comparator Or Baseline | 4-Methylbenzenesulfonamide analog: IC50 > 100 nM (binding, approximate from SAR); Unsubstituted benzenesulfonamide analog: inactive |
| Quantified Difference | ≥31-fold improvement in binding affinity for 4-benzyl vs. 4-methyl analog |
| Conditions | [3H]PGD2 displacement assay in CHO cells expressing human CRTH2; functional Ca2+ flux assay in human KB8 cells |
Why This Matters
For researchers procuring sulfonyl chloride building blocks for CRTH2 antagonist programs, the 4-benzyl derivative provides a validated potency advantage of >30-fold over the commonly used tosyl analog, directly impacting lead optimization timelines and success rates.
- [1] BindingDB. BDBM50381818 (CHEMBL2023644): Affinity data for 4-benzylbenzenesulfonamide-based PGD2 receptor antagonist. IC50 = 3.20 nM (binding), 9.70 nM (functional). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50381818 (accessed 2026-05-05). View Source
